

Thiol-PEG6-alcohol: A Versatile Linker for Advanced Biomedical Applications

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Compound of Interest		
Compound Name:	Thiol-PEG6-alcohol	
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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Thiol-PEG6-alcohol, a heterobifunctional molecule featuring a terminal thiol group and a hydroxyl group connected by a six-unit polyethylene glycol (PEG) spacer, has emerged as a critical tool in the fields of bioconjugation, drug delivery, hydrogel formation, and surface modification. Its unique architecture allows for the covalent attachment to a wide array of molecules and surfaces, while the hydrophilic PEG chain enhances solubility and biocompatibility. This guide provides a comprehensive overview of the applications of **Thiol-PEG6-alcohol**, complete with quantitative data, detailed experimental protocols, and visualizations to facilitate its integration into research and development workflows.

Core Properties and Specifications

Thiol-PEG6-alcohol (HS-(CH2CH2O)6-OH) is a liquid at room temperature with a molecular weight of approximately 298.40 g/mol . Its purity is typically offered at ≥95% by various commercial suppliers. The presence of a reactive thiol group allows for facile conjugation to maleimides, vinyl sulfones, and noble metal surfaces like gold. The terminal hydroxyl group can be further functionalized or used as an attachment point for other molecules.



Property	Value	Reference
Synonyms	HS-PEG6-OH, 17-mercapto- 3,6,9,12,15- pentaoxaheptadecan-1-ol	[1][2]
Molecular Weight	298.40 g/mol	[1][2]
CAS Number	194425-46-2	[1][2]
Appearance	Colorless to light yellow liquid	[1]
Purity	≥95%	[2]
Storage Conditions	-20°C, under inert atmosphere	[2]

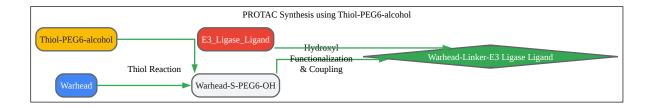
Applications in Bioconjugation: Crafting Next-Generation Therapeutics

The primary application of **Thiol-PEG6-alcohol** is as a linker in the synthesis of complex biomolecules, most notably Proteolysis Targeting Chimeras (PROTACs).[1][3] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The linker's length and composition are critical for the efficacy of the PROTAC.[4][5]

PROTAC Synthesis

The thiol group of **Thiol-PEG6-alcohol** can be reacted with a suitable functional group on a "warhead" (the molecule that binds to the target protein), while the hydroxyl group can be modified to connect to the E3 ligase ligand.





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Caption: Workflow for PROTAC synthesis using Thiol-PEG6-alcohol.

Experimental Protocol: General Steps for PROTAC Synthesis

While specific reaction conditions are highly dependent on the warhead and E3 ligase ligand, a general protocol involves:

- Warhead-Linker Conjugation: The thiol group of Thiol-PEG6-alcohol is reacted with an
 electrophilic functional group (e.g., a maleimide or a leaving group) on the warhead
 molecule. This reaction is typically carried out in an aprotic solvent like DMF or DMSO at
 room temperature.
- Purification: The resulting warhead-linker intermediate is purified using chromatography (e.g., HPLC).
- Hydroxyl Group Activation: The terminal hydroxyl group of the purified intermediate is
 activated, for example, by conversion to a tosylate or mesylate, or by reaction with a di-acid
 to form an ester with a free carboxylic acid.
- Coupling with E3 Ligase Ligand: The activated linker is then reacted with a corresponding functional group (e.g., an amine) on the E3 ligase ligand to form the final PROTAC molecule.
- Final Purification: The final PROTAC is purified by chromatography.



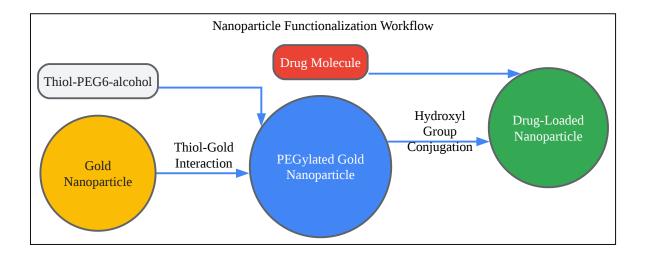
Drug Delivery and Nanoparticle Functionalization

Thiol-PEG6-alcohol is utilized to modify the surface of nanoparticles, such as gold nanoparticles (AuNPs), to enhance their stability, biocompatibility, and drug-loading capacity. The thiol group readily forms a strong bond with the gold surface, creating a hydrophilic PEG layer that prevents aggregation and reduces non-specific protein adsorption.[6]

Quantitative Data: Grafting Density on Gold Nanoparticles

Parameter	Value	Reference
Typical Grafting Density of HS- PEG6-OCH3 on AuNPs	3.5 - 4 molecules/nm ²	Not found in search results

Note: Data for the closely related methoxy-terminated Thiol-PEG6 is provided as an estimate.



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Caption: Functionalization of gold nanoparticles with **Thiol-PEG6-alcohol**.

Experimental Protocol: Functionalization of Gold Nanoparticles[6]

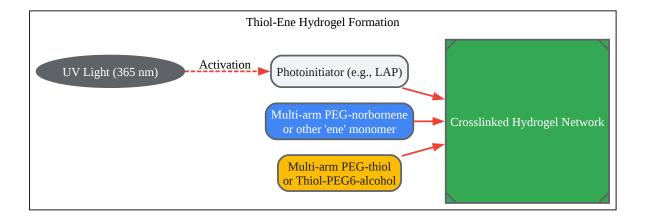


- Nanoparticle Synthesis: Synthesize gold nanoparticles (e.g., by citrate reduction).
- Ligand Exchange: Add an aqueous solution of **Thiol-PEG6-alcohol** to the gold nanoparticle suspension. The reaction is typically carried out at room temperature with gentle stirring.
- Purification: Remove unbound **Thiol-PEG6-alcohol** by repeated centrifugation and resuspension of the nanoparticles in a suitable buffer (e.g., PBS).
- Characterization: Characterize the functionalized nanoparticles using techniques such as UV-Vis spectroscopy, dynamic light scattering (DLS), and transmission electron microscopy (TEM) to confirm PEGylation and assess stability.
- Drug Conjugation: The terminal hydroxyl group of the PEG linker can be activated and conjugated to a drug molecule using standard bioconjugation techniques.

Hydrogel Formation for Tissue Engineering and Controlled Release

Thiol-PEG linkers are instrumental in the formation of hydrogels through thiol-ene "click" chemistry.[7][8] These reactions are highly efficient, proceed under mild conditions, and are often initiated by light (photopolymerization), allowing for spatial and temporal control over gelation.[9] The resulting hydrogels are biocompatible and can be designed to be biodegradable, making them excellent candidates for cell encapsulation and controlled drug release.





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Caption: Schematic of thiol-ene photo-click hydrogel formation.

Experimental Protocol: Thiol-Ene Hydrogel Formation[8]

- Precursor Solution Preparation: Prepare a solution of a multi-arm PEG-norbornene (or other 'ene'-containing macromer) and a di-thiol crosslinker (or Thiol-PEG6-alcohol, if used as a monofunctional chain terminator to control network properties) in a biocompatible buffer (e.g., PBS). A stoichiometric ratio of thiol to 'ene' groups is typically used.
- Addition of Photoinitiator: Add a photoinitiator, such as lithium phenyl-2,4,6-trimethylbenzoylphosphinate (LAP), to the precursor solution.
- Photopolymerization: Expose the solution to UV light (e.g., 365 nm) for a defined period to initiate the thiol-ene reaction and form the hydrogel.
- Characterization: Characterize the hydrogel's properties, such as swelling ratio, mechanical stiffness (compressive modulus), and degradation kinetics.

Quantitative Data: Typical Hydrogel Formation Parameters



Parameter	Typical Value/Range	Reference
Macromer Concentration	5-20 wt%	[10]
Photoinitiator (LAP) Concentration	1-10 mM	[8]
UV Light Intensity	5-10 mW/cm ²	[8]
Gelation Time	Seconds to minutes	[7]

Surface Modification to Enhance Biocompatibility

The principles of nanoparticle functionalization can be extended to the modification of bulk material surfaces to improve their biocompatibility and reduce biofouling. PEGylation, the grafting of PEG chains onto a surface, creates a hydrophilic and sterically hindering layer that repels proteins and cells. **Thiol-PEG6-alcohol** can be used to modify gold surfaces or can be adapted for use on other surfaces through appropriate surface chemistry.

Experimental Protocol: Surface Modification of Gold Substrates

- Substrate Preparation: Clean and prepare a gold-coated substrate.
- Incubation: Immerse the substrate in a solution of **Thiol-PEG6-alcohol** (typically in ethanol) for several hours to allow for the formation of a self-assembled monolayer (SAM).
- Rinsing and Drying: Thoroughly rinse the substrate with the solvent to remove non-adsorbed molecules and dry under a stream of nitrogen.
- Surface Characterization: Characterize the modified surface using techniques such as contact angle measurements (to assess hydrophilicity), X-ray photoelectron spectroscopy (XPS, to confirm chemical composition), and atomic force microscopy (AFM, to visualize surface topography).

Conclusion

Thiol-PEG6-alcohol is a highly versatile and valuable molecule for a range of biomedical and biotechnological applications. Its well-defined structure and dual functionality enable precise



control over the creation of complex bioconjugates, advanced drug delivery systems, tunable hydrogels, and biocompatible surfaces. The experimental protocols and data presented in this guide provide a solid foundation for the successful implementation of **Thiol-PEG6-alcohol** in innovative research and development endeavors. As the demand for sophisticated biomaterials and targeted therapeutics continues to grow, the importance of such adaptable linker molecules is set to increase significantly.

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